molecular formula C5H10BrNO2 B1311225 2-bromo-N-(2-methoxyethyl)acetamide CAS No. 174215-37-3

2-bromo-N-(2-methoxyethyl)acetamide

Cat. No. B1311225
Key on ui cas rn: 174215-37-3
M. Wt: 196.04 g/mol
InChI Key: RLXVBFBDUXSRQW-UHFFFAOYSA-N
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Patent
US08232267B2

Procedure details

2-methoxyethylamine (3.73 g, 0.0496 mol) was dissolved in dichloromethane (250 ml) and cooled to 0° C. Bromoacetyl bromide (2.16 ml, 0.0248 mol) was added dropwise, and the reaction was stirred overnight at room temperature. The reaction mixture was then washed with water (100 ml) and saturated aqueous sodium chloride (2×100 ml). The organic layer was separated and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to afford 2-bromo-N-(2-methoxyethyl)acetamide as a white solid in 75% yield.
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][NH2:5].[Br:6][CH2:7][C:8](Br)=[O:9]>ClCCl>[Br:6][CH2:7][C:8]([NH:5][CH2:4][CH2:3][O:2][CH3:1])=[O:9]

Inputs

Step One
Name
Quantity
3.73 g
Type
reactant
Smiles
COCCN
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.16 mL
Type
reactant
Smiles
BrCC(=O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was then washed with water (100 ml) and saturated aqueous sodium chloride (2×100 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC(=O)NCCOC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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